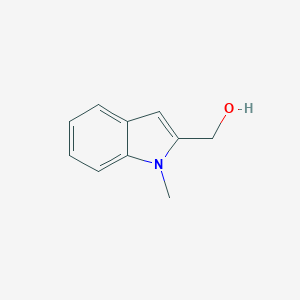

(1-methyl-1H-indol-2-yl)methanol

Descripción general

Descripción

(1-Methyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound features a methyl group at the 1-position and a hydroxymethyl group at the 2-position of the indole ring. Indole derivatives are significant in various fields due to their biological activities and presence in natural products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-2-yl)methanol typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Grignard reaction, where 2-formyl-1-methyl-1H-indole reacts with a Grignard reagent like phenylmagnesium bromide to yield the desired product . Another approach involves the methylation of 1-hydroxyindole-3-carboxylate using methyl iodide (MeI) in the presence of a base .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are common practices in large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(1-Methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

(1-methyl-1H-indol-2-yl)methanol serves as a versatile building block in organic synthesis. It is utilized in the preparation of various indole derivatives and complex organic molecules, which are pivotal in developing new materials and pharmaceuticals.

Research indicates that this compound exhibits several biological activities:

Anticancer Activity:

Studies have demonstrated that this compound can inhibit the growth of cancer cells, particularly in colon and breast cancer models. Mechanistically, it may modulate key signaling pathways involved in cell proliferation and apoptosis .

Antiviral Properties:

Preliminary findings suggest that this compound may inhibit viral replication, potentially serving as a lead compound for antiviral drug development. Its mechanism might involve direct interaction with viral proteins or modulation of host cell pathways .

Antimicrobial Effects:

The compound has shown effectiveness against various pathogens, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms .

Case Studies

Several studies have investigated the efficacy of this compound:

- Anticancer Studies:

- Antiviral Research:

- Antimicrobial Testing:

Mecanismo De Acción

The mechanism of action of (1-methyl-1H-indol-2-yl)methanol involves its interaction with various molecular targets. The indole ring system allows it to bind to biological receptors, influencing cellular processes such as signal transduction and gene expression. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity to target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- Indole-2-carboxylic acid

- 1-Methylindole

- 2-Phenylindole

Uniqueness

(1-Methyl-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

(1-methyl-1H-indol-2-yl)methanol is a compound belonging to the indole family, characterized by its unique structure which includes a methyl group at the nitrogen of the indole ring and a hydroxymethyl group attached to the carbon at position 2. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁NO. Its structure allows for various interactions with biological targets, contributing to its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 175.20 g/mol |

| Solubility | Soluble in methanol |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth and metastasis through various mechanisms, including modulation of cell signaling pathways and induction of apoptosis in cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell wall synthesis and inhibit DNA replication contributes to its effectiveness as an antimicrobial agent .

Neurological Effects

Due to its structural similarity to serotonin, this compound may modulate neurological functions, potentially offering therapeutic benefits in treating mood disorders and neurodegenerative diseases .

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to apoptosis .

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Neuroprotective Effects : In animal models, this compound showed promise in reducing neuroinflammation and protecting against neurotoxic agents, suggesting potential applications in neurodegenerative disorders .

Biochemical Pathways

The biological activity of this compound is mediated through several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory properties.

- Gene Expression Modulation : It influences gene expression related to cell cycle regulation and apoptosis, enhancing its anticancer effects .

Future Directions

Given its diverse biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies could focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects for cancer treatment and antimicrobial applications.

- Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological effects.

Propiedades

IUPAC Name |

(1-methylindol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNHWHPOWRDOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304276 | |

| Record name | (1-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485-22-9 | |

| Record name | 1485-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-methyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.